3-O-Acetyl 9,11-dehydro beta-boswellic acid
Overview
Description
Acetyl-9,11-dehydro-beta-boswellic acid is a compound that is part of the boswellic acids . It is a pentacyclic triterpenoid of the resin class . It is also known as 9,11-Dehydro beta-boswellic acid acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of Acetyl-9,11-dehydro-beta-boswellic acid include an empirical formula of C32H48O4, a CAS Number of 122651-20-1, and a molecular weight of 496.72 . It is a solid substance .
Scientific Research Applications
1. Inhibition of 5-Lipoxygenase
Acetyl-9,11-dehydro-beta-boswellic acid (ABBA) has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. This inhibition is significant because leukotrienes are pro-inflammatory mediators, suggesting ABBA's potential therapeutic effectiveness in inflammatory conditions (Schweizer et al., 2000). Additionally, ABBA has demonstrated almost total abolishment of 5-LO activity, highlighting its strong inhibitory characteristics (Balu et al., 2011).
2. Anti-inflammatory and Immunomodulatory Effects
ABBA is part of the boswellic acids, a natural mixture isolated from Boswellia serrata, known for their anti-inflammatory and immunomodulatory properties. These acids, including ABBA, inhibit pro-inflammatory mediators in the body, specifically leukotrienes (Singh et al., 2008).
3. Antitumor Properties
ABBA exhibits cytotoxic and antitumor properties, particularly against human leukemia HL-60 cells, by inhibiting DNA, RNA, and protein synthesis (Shao et al., 1998). Additionally, ABBA's cytotoxic action on meningioma cells has been observed, potentially mediated by inhibiting the Erk signal transduction pathway, a pathway central to tumorigenesis (Park et al., 2002).
4. Chemopreventive Effects
Studies have shown that ABBA has chemopreventive effects against intestinal adenomatous polyposis, reducing polyp numbers significantly. This indicates its potential as a chemopreventive agent against intestinal tumorigenesis (Liu et al., 2013).
Mechanism of Action
Target of Action
Acetyl-9,11-dehydro-beta-boswellic acid, also known as CHEMBL513407 or MFCD32068059, is a complex molecule with a variety of physiological actions. It has been suggested that it may interact with multiple targets in the body, contributing to its diverse effects .
Mode of Action
It is believed to interact with its targets in a way that modulates several biochemical processes . For instance, it has been shown to have anti-inflammatory, anti-glutamatergic, and anti-amyloidogenic effects . These effects suggest that the compound may bind to and modulate the activity of certain enzymes or receptors, thereby altering cellular functions .
Biochemical Pathways
Acetyl-9,11-dehydro-beta-boswellic acid is thought to affect several biochemical pathways. For instance, it has been suggested to have anti-inflammatory effects, which could be due to its influence on pathways involved in inflammation . Additionally, its anti-glutamatergic effects suggest that it may impact glutamate signaling pathways . The exact pathways and their downstream effects are still under investigation .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Acetyl-9,11-dehydro-beta-boswellic acid’s action are diverse, reflecting its potential interactions with multiple targets and pathways. For instance, its anti-inflammatory effects could result in reduced inflammation at the cellular level . Its anti-glutamatergic effects could alter glutamate signaling in neurons, potentially impacting neuronal function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetyl-9,11-dehydro-beta-boswellic acid. For example, factors such as pH and temperature could impact the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules could influence the compound’s efficacy, either by competing for the same targets or by modulating the same pathways .
Safety and Hazards
Future Directions
The potential future directions for Acetyl-9,11-dehydro-beta-boswellic acid include its use in the treatment of various chronic diseases like arthritis, diabetes, asthma, cancer, inflammatory bowel disease, Parkinson’s disease, Alzheimer’s, etc . It has exhibited efficacy against these diseases and has a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Acetyl-9,11-dehydro-beta-boswellic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme 5-lipoxygenase, which it inhibits in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition is significant as 5-lipoxygenase is involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Additionally, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to inhibit topoisomerase I and NF-κB signaling , further contributing to its anti-inflammatory and anti-cancer properties.
Cellular Effects
Acetyl-9,11-dehydro-beta-boswellic acid exerts various effects on different types of cells and cellular processes. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, particularly in brain tumors and leukemia . This compound also affects cell signaling pathways, such as the NF-κB pathway, by inhibiting the activation of NF-κB and downregulating the expression of NF-κB-regulated genes . Furthermore, Acetyl-9,11-dehydro-beta-boswellic acid influences gene expression and cellular metabolism by modulating the activity of enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of Acetyl-9,11-dehydro-beta-boswellic acid involves several key interactions at the molecular level. It binds to and inhibits the activity of 5-lipoxygenase, thereby reducing the production of leukotrienes . Additionally, it inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB . This inhibition leads to the suppression of NF-κB-regulated gene expression, which is associated with inflammation and cancer progression. Acetyl-9,11-dehydro-beta-boswellic acid also modulates the activity of other enzymes and proteins, such as topoisomerase I, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-9,11-dehydro-beta-boswellic acid have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Acetyl-9,11-dehydro-beta-boswellic acid has been shown to maintain its anti-inflammatory and anti-cancer properties over extended periods, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of Acetyl-9,11-dehydro-beta-boswellic acid vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced therapeutic outcomes . At very high doses, toxic or adverse effects may occur. For instance, in a study involving rats, different dosages of Acetyl-9,11-dehydro-beta-boswellic acid were administered, and it was found that while moderate doses improved hepatic inflammation and lipid metabolism, excessively high doses led to adverse effects .
Metabolic Pathways
Acetyl-9,11-dehydro-beta-boswellic acid is involved in several metabolic pathways. It interacts with enzymes such as 5-lipoxygenase and topoisomerase I, influencing the biosynthesis of leukotrienes and the regulation of DNA replication and repair . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes and proteins involved in cellular metabolism . These interactions contribute to its anti-inflammatory and anti-cancer properties.
Transport and Distribution
The transport and distribution of Acetyl-9,11-dehydro-beta-boswellic acid within cells and tissues involve various transporters and binding proteins. Studies have shown that this compound can be effectively delivered to target tissues, such as the brain, using nanoparticle-based delivery systems . These systems enhance the bioavailability and therapeutic efficacy of Acetyl-9,11-dehydro-beta-boswellic acid by improving its transport and distribution within the body. Additionally, the compound’s localization and accumulation in specific tissues contribute to its therapeutic effects.
Subcellular Localization
Acetyl-9,11-dehydro-beta-boswellic acid exhibits specific subcellular localization, which influences its activity and function. This compound has been shown to localize within the cytoplasm and nucleus of cells, where it interacts with various enzymes and proteins . The subcellular localization of Acetyl-9,11-dehydro-beta-boswellic acid is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These interactions are crucial for its therapeutic effects, as they enable the compound to modulate key cellular processes.
Properties
IUPAC Name |
3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a-dodecahydro-1H-picene-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9-10,19-20,24-26H,11-18H2,1-8H3,(H,34,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMFBCQMOLVLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC=C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.